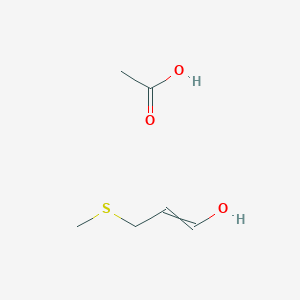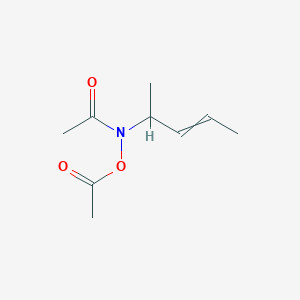
N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide is a synthetic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a piperidinyl group attached to a prop-2-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline, methyl iodide, and 3-(piperidin-1-yl)prop-2-enoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or alkylating agents can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-(4-Hydroxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide.
Reduction: Formation of N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide: is similar to other amide compounds such as:
Uniqueness
- The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
- The combination of the piperidinyl and prop-2-enamide moieties provides a versatile scaffold for further chemical modifications and applications.
特性
CAS番号 |
86576-71-8 |
|---|---|
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-N-methyl-3-piperidin-1-ylprop-2-enamide |
InChI |
InChI=1S/C16H22N2O2/c1-17(14-6-8-15(20-2)9-7-14)16(19)10-13-18-11-4-3-5-12-18/h6-10,13H,3-5,11-12H2,1-2H3 |
InChIキー |
FNDIXYIMTWNLCK-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C=CN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


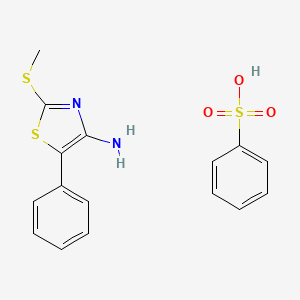
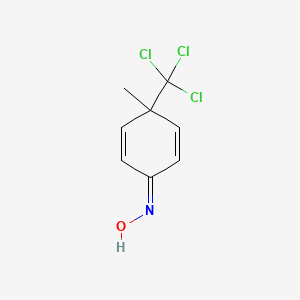
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)
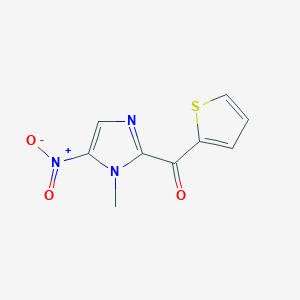

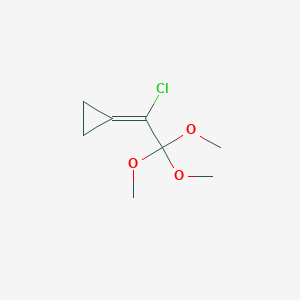
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
